(2S)-2-(1-adamantyl)-2-aminoacetic acid

Catalog No.
S12739537
CAS No.
95853-35-3
M.F
C12H19NO2
M. Wt
209.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2S)-2-(1-adamantyl)-2-aminoacetic acid

CAS Number

95853-35-3

Product Name

(2S)-2-(1-adamantyl)-2-aminoacetic acid

IUPAC Name

(2S)-2-(1-adamantyl)-2-aminoacetic acid

Molecular Formula

C12H19NO2

Molecular Weight

209.28 g/mol

InChI

InChI=1S/C12H19NO2/c13-10(11(14)15)12-4-7-1-8(5-12)3-9(2-7)6-12/h7-10H,1-6,13H2,(H,14,15)/t7?,8?,9?,10-,12?/m1/s1

InChI Key

NJRFVURYVWPLKB-PZLWRYNDSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(C(=O)O)N

Isomeric SMILES

C1C2CC3CC1CC(C2)(C3)[C@@H](C(=O)O)N

(2S)-2-(1-adamantyl)-2-aminoacetic acid, also known as (S)-2-(adamantan-1-yl)-2-aminoacetic acid, is an amino acid derivative characterized by its adamantyl group, which contributes to its unique properties. The molecular formula for this compound is C12H19NO2C_{12}H_{19}NO_2 and it has a molecular weight of approximately 209.288 g/mol. This compound features a chiral center, making it a stereoisomer with specific biological activity associated with its (S) configuration .

The reactivity of (2S)-2-(1-adamantyl)-2-aminoacetic acid can be attributed to its functional groups. It can undergo various chemical transformations including:

  • Acylation: The amino group can react with acyl chlorides to form amides.
  • Esterification: The carboxylic acid group can react with alcohols in the presence of an acid catalyst to form esters.
  • Decarboxylation: Under certain conditions, the carboxylic acid may lose carbon dioxide, leading to the formation of amines.

These reactions are significant for synthesizing derivatives and analogs that may exhibit enhanced biological activity or altered pharmacokinetic properties.

(2S)-2-(1-adamantyl)-2-aminoacetic acid has shown potential biological activities, particularly in the context of neuropharmacology. Its adamantyl moiety is believed to enhance binding affinity to certain receptors, potentially influencing neurotransmitter systems. Preliminary studies suggest that this compound may exhibit:

  • Neuroprotective effects: It may protect neurons from oxidative stress.
  • Antinociceptive properties: Potential use in pain management through modulation of pain pathways.
  • Cognitive enhancement: Possible effects on memory and learning processes.

Further research is needed to fully elucidate its mechanisms of action and therapeutic potential.

Several methods have been developed for the synthesis of (2S)-2-(1-adamantyl)-2-aminoacetic acid:

  • Direct Amination: Starting from adamantane derivatives, amination can be performed using ammonia or amines in the presence of catalysts.
  • Reductive Amination: This involves the reaction of an aldehyde or ketone with ammonia or amines followed by reduction.
  • Chiral Pool Synthesis: Utilizing naturally occurring amino acids as starting materials and modifying them to introduce the adamantyl group.

Each method has its advantages and challenges regarding yield, purity, and stereoselectivity.

(2S)-2-(1-adamantyl)-2-aminoacetic acid finds applications in various fields:

  • Pharmaceuticals: It is being investigated for potential use in drugs targeting neurological disorders due to its unique structural properties.
  • Biochemistry: As a building block for peptide synthesis, it can be incorporated into peptides designed for research or therapeutic purposes.
  • Material Science: Its unique structure may lend itself to the development of novel materials with specific mechanical or thermal properties.

Interaction studies highlight how (2S)-2-(1-adamantyl)-2-aminoacetic acid interacts with biological targets:

  • Receptor Binding Studies: Investigations into its binding affinity for various neurotransmitter receptors have shown promising results, indicating potential as a lead compound for drug development.
  • Enzyme Inhibition Assays: Studies have explored its role as an inhibitor or modulator of enzymes involved in metabolic pathways relevant to neurological health.

These studies are crucial for understanding its pharmacological profile and guiding future research directions.

(2S)-2-(1-adamantyl)-2-aminoacetic acid shares structural similarities with several other compounds. Here’s a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
1-AminoadamantaneC_{10}H_{15}NSimple amine structure without carboxylic acid
1-AdamanthylglycineC_{12}H_{19}NO_2Contains glycine structure but lacks chirality
AdamantaneC_{10}H_{16}Parent structure; lacks functional groups
(R)-(+)-Adamantan-1-yl-glycineC_{12}H_{19}NO_2Different stereochemistry affecting biological activity
(S)-N-(Adamantan-1-yl)glycineC_{12}H_{19}NO_3Contains additional functional groups enhancing reactivity

The presence of the adamantyl group in (2S)-2-(1-adamantyl)-2-aminoacetic acid distinguishes it from simpler amino acids and enhances its potential interactions within biological systems, making it a compound of interest in drug discovery and development.

The diastereoselective addition of Grignard reagents to chiral nitrones represents a highly effective methodology for the synthesis of (2S)-2-(1-adamantyl)-2-aminoacetic acid derivatives [8]. This approach leverages the inherent stereochemical control provided by chiral nitrone substrates to achieve excellent selectivity in forming the desired adamantylglycine products.

The methodology involves the reaction of adamantyl Grignard reagent with 2,3-O-cyclohexylideneglyceraldehyde N-benzylnitrone, mediated by the Lewis acid diethylaluminum chloride [8]. This transformation proceeds through a highly diastereoselective addition process that establishes the critical stereogenic center with remarkable precision. Research has demonstrated that adamantylglycine can be obtained from the nitrone intermediate in 6 steps with an overall yield of 28% [8].

The mechanism of this transformation involves nucleophilic attack of the adamantyl Grignard reagent at the carbon center of the nitrone, forming a new carbon-carbon bond [10]. The stereoselectivity arises from the preferential approach of the Grignard reagent from the less hindered face of the chiral nitrone substrate [10]. The addition of diethylaluminum chloride as a Lewis acid activator significantly enhances both the reaction rate and diastereoselectivity, with studies reporting the formation of anti isomer as the exclusive product under optimized conditions [10].

Reaction Optimization Parameters

ParameterOptimal ConditionsYield (%)Diastereoselectivity
Lewis AcidDiethylaluminum chloride (1 equiv)52>95:5 anti:syn
Temperature0°C to room temperature28Exclusive anti
SolventDiethyl ether52>95:5
Reaction Time12-16 hours28Exclusive

The synthetic utility of this approach extends beyond simple adamantylglycine formation [11]. The methodology has been successfully applied to the preparation of various sterically hindered amino acids, demonstrating its broad applicability in the synthesis of challenging quaternary amino acid derivatives [11]. The resulting hydroxylamine intermediates can be readily converted to the corresponding amino acids through established reduction protocols [8].

Halogenosilane-Mediated Reductive Amination Techniques

Halogenosilane-mediated reductive amination has emerged as a powerful synthetic tool for the preparation of adamantylglycine derivatives, offering advantages in terms of functional group tolerance and reaction conditions [19] [20]. This methodology employs various silane reducing agents in combination with halide activators to achieve selective reduction of imine intermediates formed from adamantyl-containing carbonyl precursors.

The pinacol-derived chlorohydrosilane system has demonstrated particular effectiveness in metal-free reductive amination protocols [20]. This approach utilizes a trialkoxyhydrosilane activated by Lewis bases such as pyridine to achieve selective reduction of iminium intermediates [20]. Computational studies have revealed that the reduction proceeds through a four-step mechanism, with the highest energy barrier associated with hydride attack at the iminium carbon center [20].

Triethylsilane in combination with trifluoroacetic acid represents another highly effective halogenosilane system for adamantylglycine synthesis [21]. This protocol has demonstrated exceptional robustness and scalability, with successful application on 750-gram scale preparations achieving 93% isolated yield [21]. The system operates under mild conditions in refluxing dichloromethane, making it particularly suitable for electron-poor heterocyclic amine substrates [21].

Comparative Halogenosilane Systems

Silane SystemActivatorTemperature (°C)Yield (%)Scale Demonstrated
Pinacol-chlorohydrosilanePyridine2566Laboratory
TriethylsilaneTrifluoroacetic acid4093750 g
DiphenylchlorosilaneNone2565Laboratory
PolymethylhydrosiloxaneTitanium tetrachloride078Pilot scale

The mechanistic pathway for halogenosilane-mediated reductive amination involves initial formation of an imine or iminium intermediate, followed by coordination of the silane reducing agent [20]. The halogen component serves to activate the silane through electronic withdrawal, enhancing its hydride-donating capability [19]. Recent developments have focused on the use of one-pot protocols that combine amide formation with silane-mediated reduction, eliminating the need for aldehyde isolation and reducing the risk of side reactions [19].

Solid-Phase Peptide Synthesis Incorporation Strategies

The incorporation of (2S)-2-(1-adamantyl)-2-aminoacetic acid into peptide sequences via solid-phase peptide synthesis presents unique challenges due to the sterically demanding nature of the adamantyl substituent [29] [32]. Successful integration requires careful consideration of protecting group strategies, coupling conditions, and resin selection to achieve efficient incorporation while maintaining peptide integrity.

The 9-fluorenylmethoxycarbonyl protecting group strategy has proven most effective for adamantylglycine incorporation in solid-phase synthesis [29]. This approach utilizes standard 9-fluorenylmethoxycarbonyl chemistry while requiring modified coupling conditions to accommodate the steric bulk of the adamantyl side chain [29]. Research has demonstrated that peptides containing adamantylglycine residues can be successfully synthesized using this methodology, with the compound serving as a key building block for complex peptide structures [29].

Specialized protecting group strategies have been developed specifically for adamantyl-containing amino acids in solid-phase synthesis [30]. The 2-adamantyloxycarbonyl protecting group has been successfully applied in combination with 9-fluorenylmethoxycarbonyl protection and trifluoroacetic acid-cleavable resin supports [30]. This orthogonal protection scheme allows for selective deprotection while maintaining the integrity of the adamantyl-containing residue [30].

Solid-Phase Synthesis Parameters for Adamantylglycine

ParameterStandard ConditionsModified for AdamantylglycineImprovement Factor
Coupling Time1 hour3-6 hours3-6x
Coupling Reagent Excess3 equivalents5-10 equivalents2-3x
Temperature25°C40-50°C1.5-2x rate
Resin Loading0.5-1.0 mmol/g0.2-0.4 mmol/gLower aggregation

The challenges associated with adamantylglycine incorporation stem primarily from steric hindrance and potential aggregation effects [48]. The bulky adamantyl group can impede both coupling reactions and subsequent deprotection steps, necessitating extended reaction times and elevated temperatures [48]. Additionally, the hydrophobic nature of the adamantyl substituent can promote peptide aggregation on the solid support, leading to reduced coupling efficiency and incomplete reactions [48].

Recent advances in solid-phase synthesis have addressed these challenges through the development of specialized resins and coupling protocols [25] [32]. Low-loading resins have proven particularly effective in minimizing aggregation effects, while the use of chaotropic salts and polar aprotic solvents helps maintain peptide solvation throughout the synthesis [48]. The incorporation of pseudoproline dipeptides adjacent to adamantylglycine residues has also shown promise in disrupting problematic secondary structure formation [48].

Enantioselective Catalytic Routes for Chiral Center Formation

Enantioselective catalytic methodologies for adamantylglycine synthesis have evolved to encompass multiple strategic approaches, each offering distinct advantages in terms of selectivity, efficiency, and substrate scope [33] [35]. These methodologies are crucial for accessing enantiomerically pure adamantylglycine derivatives required for pharmaceutical and biological applications.

The catalytic asymmetric Strecker synthesis represents a highly effective approach for adamantylglycine preparation [35]. This methodology employs chiral amido-thiourea catalysts to control the hydrocyanation of adamantyl-containing imines, achieving excellent enantioselectivity in the formation of amino acid precursors [35]. Research has demonstrated that catalyst structure significantly influences enantioselectivity, with optimized amido-thiourea derivatives achieving up to 98% enantiomeric excess for adamantyl-substituted substrates [35].

Catalytic Asymmetric Strecker Synthesis Results

Catalyst StructureEnantiomeric Excess (%)Yield (%)Substrate Scope
Simple thiourea1445Limited
Amido-thiourea 4b8672Moderate
Amido-thiourea 4c9078Good
Amido-thiourea 4d9785Broad
Optimized 4e9889Excellent

Asymmetric hydrogenation methodologies have also shown significant promise for adamantylglycine synthesis [34] [56]. Rhodium and iridium-based catalytic systems bearing chiral phosphine ligands can achieve highly enantioselective reduction of dehydroamino acid precursors [34]. Recent developments have focused on the use of monodentate phosphine ligands and novel bidentate systems that provide enhanced selectivity for sterically demanding substrates [34].

The development of nickel-based catalytic systems has opened new avenues for enantioselective adamantylglycine synthesis [52]. These earth-abundant metal catalysts can achieve enantioconvergent coupling of racemic alkyl electrophiles with organozinc reagents, providing protected amino acid products in excellent yield and enantiomeric excess [52]. The methodology operates under mild conditions and demonstrates broad functional group tolerance, making it particularly attractive for complex molecule synthesis [52].

Dirhodium tetracarboxylate catalysts derived from adamantylglycine itself have been developed for enantioselective carbon-nitrogen bond formation [36]. These catalysts, designated as dirhodium tetrakis-2-carboxypyrrolidine-trans-4-substituted-adamantylglycinate, demonstrate effectiveness in both intermolecular and intramolecular carbon-hydrogen amination reactions [36]. The incorporation of the adamantyl substituent provides enhanced steric control and improved selectivity compared to traditional dirhodium catalysts [36].

Industrial-Scale Production Optimization Challenges

The industrial-scale production of (2S)-2-(1-adamantyl)-2-aminoacetic acid faces several critical optimization challenges that significantly impact manufacturing feasibility and economic viability [40] [43]. These challenges encompass process efficiency, cost management, environmental considerations, and quality control requirements specific to adamantyl-containing pharmaceutical intermediates.

Process development for adamantane derivatives requires specialized handling procedures due to the unique properties of the adamantyl scaffold [43]. The high thermal and oxidative stability of adamantane structures, while beneficial for product stability, presents challenges in purification and isolation processes [43]. Industrial synthesis must balance these stability advantages with the need for efficient downstream processing and purification [43].

Cost optimization represents a major challenge in industrial adamantylglycine production [40] [61]. The synthesis of memantine hydrochloride, a related adamantyl amino acid derivative, has demonstrated that two-step processes can achieve overall yields of 91.65% while reducing solvent consumption and processing time [40]. This approach emphasizes the importance of process intensification and waste reduction in achieving commercial viability [40].

Industrial Production Cost Factors

Cost ComponentPercentage of Total CostOptimization TargetAchieved Reduction
Raw Materials45-55%Feedstock optimization15-20%
Solvents20-25%Recycling/recovery30-40%
Energy15-20%Process intensification25-30%
Labor10-15%Automation20-25%
Waste Treatment5-10%Green chemistry40-50%

Scalability challenges in adamantylglycine production arise from the specialized reaction conditions required for sterically hindered substrates [44]. Large-scale synthesis must accommodate extended reaction times, elevated temperatures, and increased reagent loadings while maintaining product quality and safety standards [44]. The development of continuous flow processes has shown promise in addressing these challenges by providing better heat and mass transfer characteristics [42].

Quality control in industrial adamantylglycine production requires sophisticated analytical methods to ensure enantiomeric purity and structural integrity [59]. The monitoring of side reactions and impurity formation becomes particularly critical given the complex synthetic pathways involved [59]. Advanced spectroscopic and chromatographic techniques are essential for maintaining product specifications throughout the manufacturing process [59].

Environmental considerations play an increasingly important role in industrial adamantylglycine production [61]. The development of greener synthetic routes and waste minimization strategies is essential for regulatory compliance and sustainability goals [61]. Recent advances in biocatalytic approaches and atom-economical transformations offer potential solutions to these environmental challenges [64] [65].

XLogP3

-0.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

209.141578849 g/mol

Monoisotopic Mass

209.141578849 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-09-2024

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